molecular formula C14H20O4 B578124 Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate CAS No. 1256581-66-4

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

Cat. No. B578124
M. Wt: 252.31
InChI Key: GIUFMFBEWZVERI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a chemical compound with the molecular formula C14H20O4 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The average mass is 252.306 Da and the monoisotopic mass is 252.136154 Da .

Scientific Research Applications

  • Chemical Properties and Safety :

    • Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has a molecular formula of C14H20O4 and a molecular weight of 252.31 .
    • It’s important to handle this chemical with care. The safety data sheet recommends wearing protective gloves and eye protection .
  • Use as a Flavoring Agent :

    • The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current levels of intake when used as a flavoring agent .
  • Pharmacokinetics :

    • This compound has high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
    • Its Log Kp (skin permeation) is -6.11 cm/s . Its lipophilicity (Log Po/w) ranges from 2.2 to 3.12, with a consensus Log Po/w of 2.64 .
    • Its water solubility ranges from 0.0265 mg/ml to 0.474 mg/ml .
  • Medicinal Chemistry :

    • This compound has a bioavailability score of 0.55 . It has no PAINS or Brenk alerts . Its synthetic accessibility is 2.27 .
  • Pharmacokinetics :

    • This compound has high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
    • Its Log Kp (skin permeation) is -6.11 cm/s . Its lipophilicity (Log Po/w) ranges from 2.2 to 3.12, with a consensus Log Po/w of 2.64 .
    • Its water solubility ranges from 0.0265 mg/ml to 0.474 mg/ml .
  • Medicinal Chemistry :

    • This compound has a bioavailability score of 0.55 . It has no PAINS or Brenk alerts . Its synthetic accessibility is 2.27 .

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is not provided in the search results, general safety measures for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFMFBEWZVERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729262
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

CAS RN

1256581-66-4
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester (11.22 g, 53.4 mmol) and K2CO3 (22.13 g, 160 mmol) in DMF (100 ml) was heated at 60° C. 2-Iodopropane (9.06 ml, 91 mmol) was added and the mixture was vigorously stirred at 60° C. for 5 h. The reaction mixture was cooled to RT, diluted with AcOEt and washed with water. The aqueous phase was separated and further extracted with AcOEt. The combined organic fractions were dried over Na2SO4, filtered and evaporated to dryness. The resulting crude material was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, heptane/AcOEt 98:2→3:1) to yield the title compound (11.94 g, 47.3 mmol, 89%) as a colorless oil.
Name
ethyl (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
22.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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